5'-Ctp

Description

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDQPRRSZKQHHS-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889324 | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65-47-4 | |

| Record name | 5′-CTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine-5'-Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTIDINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0118UX80T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 218 °C | |

| Record name | Cytidine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000082 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5'-Cytidine Triphosphate (5'-CTP) for Researchers

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and chemical properties of 5'-Cytidine Triphosphate (5'-CTP), a pivotal molecule in cellular metabolism and a key building block for nucleic acids. This document is intended to serve as a core resource for researchers, offering detailed data, experimental protocols, and visualizations of relevant biochemical pathways.

Molecular Structure and Core Properties

5'-Cytidine Triphosphate is a pyrimidine (B1678525) nucleoside triphosphate essential for various biological processes. Its structure consists of a cytosine base, a ribose sugar, and a triphosphate group attached to the 5' carbon of the ribose.

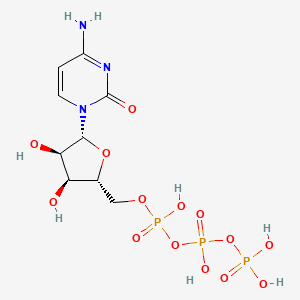

Chemical Structure of this compound:

Caption: Chemical structure of 5'-Cytidine Triphosphate.

Physicochemical Properties

The following table summarizes key quantitative data for this compound, providing a ready reference for experimental design and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆N₃O₁₄P₃ | [1] |

| Molar Mass | 483.156 g/mol | [2] |

| Appearance | White powder | [3] |

| Melting Point | 215–218 °C | [1][3] |

| UV Absorbance (λmax) | 271 nm (at pH 7.0) | |

| Molar Absorptivity (ε) | 9,000 L·mol⁻¹·cm⁻¹ (at 271 nm, pH 7.0) | |

| pKa Values | Ring pKa: ~4.6, Phosphate (B84403) pKas: Multiple, similar to ATP | [4][5] |

| Solubility in Water | 11.2 g/L | [3] |

Chemical Stability and Hydrolysis

This compound, like other nucleoside triphosphates, is susceptible to hydrolysis, particularly of its phosphoanhydride bonds. The stability of CTP is influenced by factors such as pH and temperature. The hydrolysis of the terminal phosphate group yields Cytidine Diphosphate (CDP) and inorganic phosphate (Pi), while further hydrolysis can produce Cytidine Monophosphate (CMP).

Key Signaling Pathways Involving this compound

CTP is a crucial molecule in several fundamental cellular pathways, including the synthesis of phospholipids (B1166683) and as a building block for RNA.

De Novo Synthesis of CTP

CTP is synthesized from Uridine Triphosphate (UTP) by the enzyme CTP synthase. This reaction is a key regulatory point in pyrimidine metabolism.

References

- 1. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neb.com [neb.com]

- 3. Thermodynamic properties of enzyme-catalyzed reactions involving cytosine, uracil, thymine, and their nucleosides and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Cellular Metabolism of 5'-Cytidine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Cytidine triphosphate (CTP) is a critical pyrimidine (B1678525) nucleotide essential for numerous cellular processes. As one of the four fundamental building blocks of RNA, its availability is paramount for gene expression.[1][2][3] Beyond its role in transcription, CTP is a key metabolite in the synthesis of phospholipids, which form the structural basis of all cellular membranes, and is indispensable for the glycosylation of proteins and lipids.[4][5][6] The intricate network of pathways governing CTP synthesis and utilization is tightly regulated to maintain cellular homeostasis. Dysregulation of CTP metabolism is implicated in various pathological conditions, including cancer and immunodeficiencies, making the enzymes involved in its metabolism attractive targets for therapeutic intervention.[7][8] This guide provides a comprehensive overview of the cellular metabolism of CTP, detailing its synthesis, regulation, and diverse functions, with a focus on quantitative data and experimental methodologies relevant to researchers in academia and the pharmaceutical industry.

CTP Synthesis: De Novo and Salvage Pathways

Cells employ two main routes for the synthesis of CTP: the de novo pathway and the salvage pathway.

De Novo Synthesis

The de novo pathway builds the pyrimidine ring from simpler precursor molecules. The final and rate-limiting step in this pathway is the conversion of uridine-5'-triphosphate (UTP) to CTP, a reaction catalyzed by the enzyme CTP synthetase (CTPS).[8][9] This reaction involves the ATP-dependent amination of UTP at the C-4 position of the uracil (B121893) ring.[9] The nitrogen donor for this reaction is typically glutamine, which is hydrolyzed to glutamate.[9]

The reaction catalyzed by CTP synthetase is as follows:

UTP + ATP + Glutamine → CTP + ADP + Glutamate + Pi

In humans, there are two isoforms of CTP synthetase, CTPS1 and CTPS2, which exhibit differential expression and regulatory properties.[1][4]

Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, such as cytidine (B196190), derived from the breakdown of nucleic acids or from the extracellular environment. Cytidine is phosphorylated to cytidine monophosphate (CMP) by uridine-cytidine kinase. CMP is then sequentially phosphorylated by CMP kinase and nucleoside diphosphate (B83284) kinase to yield CTP. This pathway is a less energy-intensive means of maintaining the cellular CTP pool.

Regulation of CTP Metabolism

The cellular levels of CTP are meticulously controlled through multiple regulatory mechanisms that primarily target CTP synthetase.

Allosteric Regulation

CTP synthetase is subject to allosteric regulation by both its product and other nucleotides. Guanosine triphosphate (GTP) acts as an allosteric activator, promoting the enzyme's activity.[10] Conversely, CTP itself serves as a feedback inhibitor, binding to the enzyme to downregulate its own synthesis.[4] This feedback inhibition is a crucial mechanism for maintaining appropriate intracellular CTP concentrations.

Phosphorylation

The activity of CTP synthetase is also modulated by post-translational modification, specifically phosphorylation. In yeast, protein kinases A and C have been shown to phosphorylate and stimulate CTP synthetase activity.[1][4] In humans, phosphorylation of CTPS1 and CTPS2 has been demonstrated to inhibit their activity. For instance, glycogen (B147801) synthase kinase 3 (GSK3) phosphorylates Ser-571 on human CTPS1, leading to its inhibition.[9]

Oligomerization and Filamentation

Active CTP synthetase exists as a tetramer, formed from the association of two inactive dimers. The binding of its substrates, ATP and UTP, promotes this tetramerization.[9] Under certain cellular conditions, these tetramers can further assemble into large filamentous structures known as cytoophidia.[9] The formation of these filaments is thought to be a mechanism for regulating enzyme activity, potentially by sequestering the enzyme in an inactive state.[9]

Cellular Roles of CTP

Nucleic Acid Synthesis

As a ribonucleoside triphosphate, CTP is a direct precursor for the synthesis of RNA by RNA polymerases during transcription.[1][2][3] Following reduction of its ribose sugar to deoxyribose by ribonucleotide reductase, the resulting deoxycytidine triphosphate (dCTP) serves as a building block for DNA replication.

Phospholipid Biosynthesis

CTP is a vital coenzyme in the synthesis of glycerophospholipids, the major components of cellular membranes. It is required for the formation of activated intermediates, such as CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine.[1][4] These molecules then serve as precursors for the synthesis of a wide array of phospholipids, including phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin.[4] The availability of CTP can, therefore, directly influence the rate of membrane biogenesis.

Protein and Lipid Glycosylation

CTP plays a crucial role in the glycosylation of proteins and lipids, a post-translational modification that affects protein folding, stability, and function. Specifically, CTP is required for the synthesis of CMP-sialic acid, the activated sugar nucleotide donor for sialylation reactions.[11][12] Sialylation, the addition of sialic acid residues to the termini of glycan chains, is involved in a wide range of biological processes, including cell-cell recognition, signaling, and immune responses.[12]

Quantitative Data on CTP Metabolism

The following tables summarize key quantitative data related to CTP metabolism, providing a valuable resource for researchers.

| Parameter | Value | Organism/Cell Line | Reference |

| CTP Synthetase 1 (hCTPS1) | |||

| IC50 (CTP) | ~5x greater than hCTPS2 | Human | [13] |

| IC50 (CTP Synthetase-IN-1) | 32 nM | Human | [5] |

| CTP Synthetase 2 (hCTPS2) | |||

| IC50 (CTP) | Lower than hCTPS1 | Human | [13] |

| IC50 (CTP Synthetase-IN-1) | 18 nM | Human | [5] |

Table 1: Inhibitory Concentrations (IC50) for Human CTP Synthetase Isoforms.

| Nucleotide | Concentration (nmol/mg protein) | Cell System | Reference |

| CTP | ~10 | Certain cell systems | [14] |

| UTP | ~10 | Certain cell systems | [14] |

| GTP | Lower than CTP and UTP | Certain cell systems | [14] |

| ATP | ~3.5 mM | Human myeloid leukemia cells | [3] |

| CTP | ~0.4 mM | Human myeloid leukemia cells | [3] |

| GTP | ~0.9 mM | Human myeloid leukemia cells | [3] |

| UTP | ~0.9 mM | Human myeloid leukemia cells | [3] |

Table 2: Intracellular Concentrations of Nucleoside Triphosphates.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study CTP metabolism.

Quantification of Intracellular CTP Levels by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of intracellular nucleotides.

Protocol Outline:

-

Cell Lysis and Extraction:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate proteins using an acidic solution, such as trichloroacetic acid (TCA) or perchloric acid.[2][15]

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing the acid-soluble nucleotides.

-

Neutralize the acidic extract with a suitable base (e.g., potassium carbonate or tri-n-octylamine in Freon).[2]

-

-

HPLC Analysis:

-

Inject the neutralized extract onto an appropriate HPLC column, typically a reversed-phase C18 column.[2][15]

-

Separate the nucleotides using a gradient elution with a mobile phase containing an ion-pairing agent (e.g., tetrabutylammonium) and a phosphate (B84403) buffer.[2]

-

Detect the nucleotides by their UV absorbance at 254 or 260 nm.

-

Quantify the CTP peak by comparing its area to a standard curve generated with known concentrations of CTP.

-

CTP Synthetase Activity Assay

The activity of CTP synthetase can be measured by monitoring the formation of CTP from UTP.

Protocol Outline:

-

Reaction Mixture:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

-

Add the substrates: UTP, ATP, and glutamine.

-

Include the allosteric activator GTP.

-

Add the enzyme source (e.g., purified CTP synthetase or a cell lysate).

-

-

Reaction and Termination:

-

Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.

-

Terminate the reaction by adding acid (e.g., perchloric acid) or by heat inactivation.

-

-

Quantification of CTP:

-

Separate the product (CTP) from the substrate (UTP) and other nucleotides using HPLC, as described above.

-

Alternatively, a coupled enzyme assay can be used where the production of a downstream product is monitored spectrophotometrically.

-

Metabolic Labeling with 32P to Measure CTP Synthesis

Metabolic labeling with radioactive isotopes, such as 32P-orthophosphate, allows for the tracing of phosphate incorporation into the CTP pool, providing a measure of its synthesis rate.

Protocol Outline:

-

Cell Labeling:

-

Nucleotide Extraction:

-

Harvest the cells and extract the nucleotides as described for the HPLC protocol.

-

-

Separation and Detection:

-

Separate the nucleotides using two-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Visualize the radiolabeled nucleotides by autoradiography or phosphorimaging.

-

Identify the CTP spot based on the migration of a non-radioactive CTP standard.

-

Quantify the radioactivity in the CTP spot to determine the amount of newly synthesized CTP.

-

Signaling Pathways and Experimental Workflows

CTP Synthesis and Regulation Pathway

Caption: De novo synthesis of CTP and its regulation.

CTP's Role in Phospholipid Synthesis

Caption: CTP is essential for phospholipid synthesis.

Experimental Workflow for CTP Quantification

Caption: Workflow for quantifying intracellular CTP.

CTP Metabolism in Drug Development

The critical role of CTP synthetase in cell proliferation has made it a prime target for the development of therapeutic agents, particularly in oncology and immunology.[7][8] Inhibitors of CTP synthetase can deplete the cellular CTP pool, thereby impeding RNA and DNA synthesis and ultimately leading to cell cycle arrest and apoptosis. Several CTP synthetase inhibitors have been investigated for their anticancer and immunosuppressive properties. For example, the compound cyclopentenyl cytosine (CPEC) is a known inhibitor of CTP synthetase. More recently, potent and orally active inhibitors, such as CTP Synthetase-IN-1, have been developed with promising anti-inflammatory effects.[5] The differential expression and properties of CTPS1 and CTPS2 in various tissues and disease states offer opportunities for the development of isoform-selective inhibitors, which could provide enhanced therapeutic efficacy and reduced side effects.

Conclusion

The cellular metabolism of 5'-cytidine triphosphate is a complex and highly regulated process that is fundamental to life. From its de novo synthesis and salvage pathways to its multifaceted roles in nucleic acid synthesis, membrane biogenesis, and glycosylation, CTP stands as a central molecule in cellular physiology. The intricate regulation of its synthesis, primarily through the allosteric control and phosphorylation of CTP synthetase, ensures that its levels are precisely maintained to meet cellular demands. A thorough understanding of CTP metabolism is not only crucial for basic research into cellular function but also holds immense potential for the development of novel therapeutics targeting a range of diseases characterized by aberrant cell proliferation and metabolism. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of CTP metabolism and harnessing this knowledge for the advancement of human health.

References

- 1. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Triphosphates: Structure, Function & Synthesis explained [baseclick.eu]

- 7. portlandpress.com [portlandpress.com]

- 8. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CTP synthetase - Wikipedia [en.wikipedia.org]

- 10. Steady-state kinetics of the glutaminase reaction of CTP synthase from Lactococcus lactis. The role of the allosteric activator GTP incoupling between glutamine hydrolysis and CTP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Photoproximity labeling of sialylated glycoproteins (GlycoMap) reveals sialylation-dependent regulation of ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Distinct interactions of GTP, UTP, and CTP with G(s) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic Labeling Using 32P | McManus Lab [mcmanuslab.ucsf.edu]

- 17. Metabolic Labeling of Protein Antigens with [32P]Orthophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5'-Cytidine Triphosphate (CTP) as a Precursor for Nucleic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Cytidine Triphosphate (CTP) is a pivotal pyrimidine (B1678525) nucleotide essential for cellular life.[1][2] While structurally similar to the well-known Adenosine Triphosphate (ATP), CTP's role extends beyond bioenergetics, serving as an indispensable precursor for the synthesis of both Ribonucleic Acid (RNA) and Deoxyribonucleic Acid (DNA).[1][3][4][5][6] It is also a critical component in the biosynthesis of phospholipids.[3][4][5][6] The cellular pools of CTP are meticulously regulated through complex de novo and salvage biosynthetic pathways.[2][7] Dysregulation of CTP synthesis is often associated with cellular proliferation, making the enzymes in its biosynthetic pathway attractive targets for cancer chemotherapy.[4][5] This guide provides an in-depth examination of CTP's biosynthesis, its direct and indirect roles in nucleic acid synthesis, and its significance in drug development.

CTP Biosynthesis: De Novo and Salvage Pathways

Cells maintain their CTP pools through two primary routes: the energy-intensive de novo synthesis pathway and the energy-conserving salvage pathway.[7][8][9][10]

-

De Novo Synthesis: This pathway builds pyrimidines from simpler precursor molecules such as amino acids, bicarbonate, and ATP.[10] The process culminates in the formation of Uridine Triphosphate (UTP). The final and rate-limiting step is the ATP-dependent amination of UTP to CTP, a reaction catalyzed by the enzyme CTP Synthetase (CTPS) .[2][4][5][11] Glutamine typically serves as the nitrogen donor in this reaction.[4][5][11]

-

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides, like cytidine, recovered from the breakdown of DNA and RNA.[9] This route is less energy-consuming and is crucial for maintaining nucleotide pools in specific cell types or metabolic states.[9]

The regulation of these pathways is complex, involving allosteric feedback inhibition by CTP itself on enzymes like CTP Synthetase to prevent overproduction.[4]

References

- 1. Cytidine triphosphate - Wikipedia [en.wikipedia.org]

- 2. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triphosphates: Structure, Function & Synthesis explained [baseclick.eu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. omicsonline.org [omicsonline.org]

- 6. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytidine 5'-triphosphate disodium | Benchchem [benchchem.com]

- 10. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to the Pyrimidine Biosynthesis Pathway of 5'-CTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of Cytidine (B196190) 5'-Triphosphate (CTP), a critical nucleotide for numerous cellular processes, including the synthesis of RNA, DNA, and phospholipids.[1][2] We will delve into the de novo and salvage pathways, their regulation, quantitative aspects, and the experimental methodologies used to study them.

Introduction to Pyrimidine (B1678525) Biosynthesis

Pyrimidine nucleotides, including CTP, are fundamental building blocks for all living organisms.[3] Cells can generate these essential molecules through two primary routes: the de novo synthesis pathway, which builds pyrimidines from simple precursors like bicarbonate, aspartate, and glutamine, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1][4] The final, crucial step in the de novo pathway is the conversion of Uridine (B1682114) 5'-Triphosphate (UTP) to CTP, a reaction catalyzed by CTP synthetase.[5][6]

The De Novo Biosynthesis Pathway of CTP

The de novo pathway is an energy-intensive process that results in the synthesis of UMP, which is subsequently phosphorylated to UTP.[1][3] The conversion of UTP to CTP is the final committed step in the biosynthesis of cytidine nucleotides.[5]

The key enzymatic steps leading to CTP are:

-

Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) . This is a major rate-limiting and regulatory step.[1]

-

Aspartate Transcarbamoylase (ATCase): Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate.[7]

-

Dihydroorotase: This enzyme catalyzes the cyclization of carbamoyl aspartate to dihydroorotate.[1]

-

Dihydroorotate Dehydrogenase (DHODH): Dihydroorotate is oxidized to orotate.[1]

-

Orotate Phosphoribosyltransferase (OPRT): Orotate reacts with phosphoribosyl pyrophosphate (PRPP) to form orotidine (B106555) 5'-monophosphate (OMP).

-

OMP Decarboxylase: OMP is decarboxylated to yield uridine 5'-monophosphate (UMP).[7]

-

Phosphorylation to UTP: UMP is sequentially phosphorylated by kinases to UDP and then to UTP.[3][7]

-

CTP Synthetase (CTPS): Finally, CTP is formed from UTP by the amination of the C4 position of the uracil (B121893) ring. This reaction is catalyzed by CTP synthetase , which uses glutamine as the nitrogen donor and requires ATP.[5][6]

Caption: The de novo pyrimidine biosynthesis pathway leading to CTP.

The Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles pyrimidine bases (uracil, cytosine, thymine) and nucleosides from the degradation of RNA and DNA or from dietary sources.[1][8] Key enzymes in this pathway include phosphorylases and kinases that convert these precursors back into nucleotides. For instance, uridine phosphorylase can convert uracil to uridine, which is then phosphorylated by uridine kinase to UMP, entering the main pathway for conversion to UTP and subsequently CTP.[1]

References

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UTP and CTP de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. CTP synthetase - Wikipedia [en.wikipedia.org]

- 6. davuniversity.org [davuniversity.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. thesciencenotes.com [thesciencenotes.com]

The Central Role of Cytidine Triphosphate in Protein Glycosylation and Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine Triphosphate (CTP), a pivotal nucleotide, plays a fundamental role in critical cellular processes, extending far beyond its function as a building block for nucleic acid synthesis. This technical guide provides an in-depth exploration of the multifaceted roles of CTP in protein glycosylation and cellular signaling. We delve into the biochemical pathways where CTP is indispensable, particularly as a direct precursor for the synthesis of CMP-sialic acid, a key donor for protein sialylation, and its integral involvement in phospholipid metabolism, a cornerstone of cellular signaling. This document furnishes detailed experimental protocols for the quantification of intracellular CTP, the assessment of key enzyme activities, and the analysis of protein glycosylation. Furthermore, it presents quantitative data to illustrate the impact of CTP levels on these processes and utilizes diagrams generated using Graphviz to visually represent complex signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in drug development seeking to understand and target CTP-dependent cellular mechanisms.

CTP in Protein Glycosylation: The Sialylation Nexus

Protein glycosylation, a critical post-translational modification, profoundly influences protein folding, stability, and function. A key terminal modification of glycans is sialylation, the addition of sialic acid residues, which is mediated by the activated sugar donor, CMP-sialic acid. CTP is the direct and essential precursor for the synthesis of CMP-sialic acid, a reaction catalyzed by CMP-sialic acid synthetase (CMAS).

The availability of intracellular CTP can therefore directly impact the extent of protein sialylation, a process with significant implications for cell-cell recognition, immune responses, and the half-life of therapeutic proteins.[1]

The CMP-Sialic Acid Synthesis Pathway

The synthesis of CMP-sialic acid is a critical control point in the sialylation pathway. The enzyme CTP synthase catalyzes the rate-limiting step in the de novo synthesis of CTP from UTP.[2] Subsequently, CMAS utilizes CTP and N-acetylneuraminic acid (Neu5Ac) to produce CMP-Neu5Ac.

CTP in Cellular Signaling: The Phospholipid Connection

CTP is a crucial molecule in the synthesis of phospholipids (B1166683), the primary components of cellular membranes and key players in signal transduction. The Kennedy pathway, a major route for the de novo synthesis of phosphatidylcholine (PC), is directly dependent on CTP.

The Kennedy Pathway for Phosphatidylcholine Synthesis

In the Kennedy pathway, CTP is utilized by CTP:phosphocholine (B91661) cytidylyltransferase (CCT) to convert phosphocholine into CDP-choline.[3] CDP-choline then serves as the activated donor of the phosphocholine headgroup for the synthesis of PC. The activity of CCT is a rate-limiting step and is regulated by its association with cellular membranes.[4]

Alterations in the levels of PC and other phospholipids can have profound effects on the integrity of cellular membranes and can modulate the activity of membrane-associated signaling proteins, including kinases and G-protein coupled receptors.

Quantitative Data

The intracellular concentration of CTP and the activity of related enzymes can vary significantly depending on the cell type and its metabolic state. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular CTP Concentrations in Various Cell Lines

| Cell Line | Condition | CTP Concentration (pmol/10⁶ cells) | Reference |

| Leukemia Cells | Untreated | Varies significantly | [5] |

| Activated T-cells | CTPS1-deficient | Decreased | [6] |

| Normal vs. Cancer | General Trend | Often elevated in cancer | [2] |

Table 2: Kinetic Parameters of Key CTP-Dependent Enzymes

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Reference |

| CTP Synthase | UTP | 230 ± 280 µmol/L (activated PBMCs) | 379 ± 90 pmol/min (activated PBMCs) | [7] |

| CMP-Sialic Acid Synthetase | CTP | 1 mM | 1 µmol/min/mg | [8] |

| CTP:phosphocholine cytidylyltransferase | CTP | Lower in choline-depleted cells | - | [9] |

Detailed Experimental Protocols

Quantification of Intracellular CTP by LC-MS/MS

This protocol provides a method for the accurate quantification of intracellular CTP levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow:

Methodology:

-

Cell Culture and Treatment: Culture cells to the desired density and apply experimental treatments.

-

Metabolite Extraction:

-

Rapidly wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate proteins by adding a cold extraction solvent (e.g., 80% methanol).

-

Immediately add a known amount of a stable isotope-labeled CTP internal standard (e.g., ¹³C₉, ¹⁵N₃-CTP) to each sample for accurate quantification.[5]

-

-

Sample Processing:

-

LC-MS/MS Analysis:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

Inject the sample onto a reversed-phase or HILIC column coupled to a tandem mass spectrometer.

-

Utilize multiple reaction monitoring (MRM) to specifically detect and quantify CTP and the internal standard based on their unique precursor-to-product ion transitions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of CTP.

-

Calculate the peak area ratio of endogenous CTP to the internal standard.

-

Determine the concentration of CTP in the samples by interpolating from the standard curve.

-

Normalize the results to cell number or total protein content.

-

CTP Synthase Activity Assay

This assay measures the activity of CTP synthase by quantifying the amount of CTP produced from UTP.[7]

Methodology:

-

Cell Lysate Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the cell lysate, UTP, ATP, glutamine, and GTP in a reaction buffer (e.g., Tris-HCl with MgCl₂).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid) or by heat inactivation.

-

-

CTP Quantification:

-

Quantify the CTP produced in the reaction using LC-MS/MS as described in Protocol 4.1.

-

-

Activity Calculation:

-

Calculate the CTP synthase activity as the amount of CTP produced per unit time per amount of protein (e.g., pmol/min/mg protein).

-

Analysis of Protein Glycosylation

This protocol allows for the quantification of total sialic acid content on glycoproteins.[1]

Methodology:

-

Sialic Acid Release:

-

Treat the glycoprotein sample with neuraminidase to enzymatically release terminal sialic acids.

-

-

Derivatization:

-

Chemically derivatize the released sialic acids with a fluorescent label (e.g., 1,2-diamino-4,5-methylenedioxybenzene, DMB).

-

-

Quantification:

-

Separate and quantify the derivatized sialic acids using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

-

Use a standard curve of known sialic acid concentrations for accurate quantification.

-

This method allows for the visualization and analysis of newly synthesized glycans.[10]

Methodology:

-

Metabolic Labeling:

-

Culture cells in the presence of a peracetylated azido-sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz), which is a metabolic precursor for sialic acid biosynthesis.[11]

-

The azido-sugar is incorporated into the cellular glycan structures.

-

-

Click Chemistry Labeling:

-

The azide-modified glycans are then covalently labeled with a fluorescent probe containing a terminal alkyne (e.g., 7-Ethynylcoumarin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[10]

-

-

Analysis:

-

Analyze the labeled cells by fluorescence microscopy or flow cytometry to visualize and quantify the extent of glycosylation.

-

Conclusion

CTP stands at a critical intersection of cellular metabolism, directly influencing the intricate processes of protein glycosylation and phospholipid-mediated signaling. Understanding the regulation of CTP biosynthesis and its downstream effects is paramount for elucidating fundamental cellular mechanisms and for the development of novel therapeutic strategies targeting diseases characterized by aberrant glycosylation and signaling, such as cancer. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the multifaceted roles of CTP in health and disease.

References

- 1. A high-throughput method for quantification of glycoprotein sialylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear-localized CTP:phosphocholine cytidylyltransferase α regulates phosphatidylcholine synthesis required for lipid droplet biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation and regulation of CTP synthetase from Saccharomyces cerevisiae by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of Cytidine 5'-Triphosphate (CTP) in Enzymatic Reactions and Coenzymatic Functions: A Technical Guide

Abstract: Cytidine 5'-triphosphate (CTP) is a crucial pyrimidine (B1678525) nucleotide that plays a multifaceted role in cellular metabolism, extending far beyond its fundamental function as a building block for ribonucleic acid (RNA). This technical guide provides an in-depth exploration of CTP's involvement in a diverse array of enzymatic reactions, its critical capacity as a coenzyme in the activation of substrates for major biosynthetic pathways, and the intricate regulatory mechanisms that govern its cellular availability. We delve into the kinetics of key CTP-dependent enzymes, present detailed experimental protocols for their study, and visualize the complex signaling and metabolic pathways in which CTP is a central player. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CTP's biochemistry and its implications in cellular physiology and disease.

Introduction: The Versatility of CTP in Cellular Metabolism

Cytidine 5'-triphosphate (CTP), a high-energy nucleoside triphosphate, is indispensable for life. While often recognized for its role as one of the four essential precursors for RNA synthesis, its functions are far more diverse. CTP serves as a critical energy source for specific metabolic reactions and acts as a coenzyme by providing a cytidylylmonophosphate (CMP) moiety to activate a wide range of substrate molecules.[1][2] This activation is a prerequisite for the biosynthesis of vital cellular components, most notably glycerophospholipids, which are the primary constituents of all biological membranes.[1][3] Furthermore, CTP is involved in the glycosylation of proteins and lipids and its availability is tightly regulated, with the enzyme CTP synthetase being a key control point in pyrimidine metabolism.[1][4] The dysregulation of CTP metabolism has been implicated in various pathological states, including cancer and viral infections, making CTP-dependent enzymes attractive targets for therapeutic intervention.[5][6]

CTP in Enzymatic Reactions: Beyond RNA Synthesis

CTP participates as a key substrate or regulator in several classes of enzymatic reactions that are fundamental to cellular function.

CTP Synthetase: The Gateway to Cytidine Nucleotides

The de novo synthesis of CTP is catalyzed by CTP synthetase (EC 6.3.4.2), a rate-limiting enzyme in the pyrimidine biosynthetic pathway.[6][7] This enzyme facilitates the ATP-dependent amination of uridine (B1682114) 5'-triphosphate (UTP), with glutamine typically serving as the nitrogen donor.[7]

Reaction: UTP + ATP + L-glutamine → CTP + ADP + Pi + L-glutamate

The activity of CTP synthetase is subject to complex allosteric regulation. It is activated by GTP, a mechanism that helps to balance the cellular pools of purine (B94841) and pyrimidine nucleotides, and is subject to feedback inhibition by its own product, CTP.[6][7] In many organisms, including humans, CTP synthetase can polymerize into filamentous structures known as cytoophidia, a process that is thought to regulate its enzymatic activity.[7]

Cytidylyltransferases: Activating Molecules for Biosynthesis

A major role of CTP is to serve as a donor of a CMP group in reactions catalyzed by a broad family of enzymes known as cytidylyltransferases (EC 2.7.7.x). This transfer activates the substrate, making it competent for subsequent condensation reactions.

CTP is central to the synthesis of the major membrane phospholipids (B1166683), phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), via the Kennedy pathway. In this pathway, CTP reacts with phosphocholine (B91661) or phosphoethanolamine to form the activated intermediates CDP-choline and CDP-ethanolamine, respectively.[8] These reactions are catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (ECT).

Reaction (CCT): CTP + phosphocholine → CDP-choline + PPi

The activated choline (B1196258) or ethanolamine (B43304) head group is then transferred to diacylglycerol (DAG) to form the final phospholipid.

CTP is also required for the synthesis of anionic phospholipids such as phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin. In this pathway, CTP reacts with phosphatidic acid (PA) in a reaction catalyzed by CDP-diacylglycerol synthase (CDS) to form the key liponucleotide intermediate, CDP-diacylglycerol.[9][10]

Reaction (CDS): CTP + phosphatidic acid → CDP-diacylglycerol + PPi

CDP-diacylglycerol then serves as the activated precursor for the synthesis of PI and PG.

CTP is also involved in the synthesis of activated sugars required for glycosylation reactions and the formation of other complex carbohydrates. For example, CTP is a substrate for CMP-sialic acid synthetase, which forms CMP-N-acetylneuraminic acid, the activated form of sialic acid used in the synthesis of glycoproteins and glycolipids. In archaea, a unique CTP-dependent riboflavin (B1680620) kinase has been identified, which phosphorylates riboflavin to produce flavin mononucleotide (FMN), highlighting an unusual role for CTP in vitamin metabolism.[11][12]

Quantitative Analysis of CTP-Dependent Enzymes

The kinetic parameters of CTP-dependent enzymes have been characterized in a variety of organisms. This data is crucial for understanding the efficiency and regulation of these enzymes and for the development of specific inhibitors.

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| CTP Synthetase (CTPS1) | Human | UTP | 590 | - | - | [12] |

| CTP Synthetase (CTPS2) | Human | UTP | 230 | - | - | [12] |

| CTP Synthetase | Toxoplasma gondii | ATP | 130 | 16.3 | 1.25 x 10⁵ | [7] |

| UTP | 110 | - | - | [7] | ||

| CTP:Glycerol-3-Phosphate Cytidylyltransferase (GCT) | Enterococcus faecalis | CTP | 2420 | 1.51 | 6.2 x 10² | [13][14] |

| CTP:Glycerol-3-Phosphate Cytidylyltransferase (GCT) | Listeria monocytogenes | CTP | 1520 | 4.15 | 2.73 x 10³ | [13][14] |

| CTP:Glycerol-3-Phosphate Cytidylyltransferase (TarD) | Bacillus subtilis | CTP | 21 | 2.6 | 1.24 x 10⁵ | [15] |

| CTP-dependent Diacylglycerol Kinase (DGK1) | Saccharomyces cerevisiae | CTP | 300 (apparent) | - | - | [15] |

Note: Kinetic parameters can vary significantly depending on assay conditions (pH, temperature, ion concentrations) and the presence of allosteric effectors. The table presents a selection of reported values for comparison.

Signaling Pathways Involving CTP Derivatives

The products of CTP-dependent enzymatic reactions, particularly CDP-diacylglycerol, are key intermediates in major signaling pathways. The synthesis of phosphatidylinositol (PI) from CDP-diacylglycerol is the entry point into the phosphoinositide signaling cascade, which governs a vast array of cellular processes.

The CDP-Diacylglycerol and Phosphoinositide Pathway

CDP-diacylglycerol synthase (CDS) converts phosphatidic acid (PA) and CTP into CDP-diacylglycerol.[10] This liponucleotide is then used by phosphatidylinositol synthase (PIS) to generate PI. PI is subsequently phosphorylated by a series of specific kinases to produce various phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][16] These lipids act as docking sites on cellular membranes for a multitude of signaling proteins, including kinases (like Akt/PKB) and phospholipases (like PLC), thereby controlling cell growth, proliferation, survival, and metabolism.[11] The activity of CDS is therefore a critical regulatory node that links lipid metabolism with cellular signaling networks, including the insulin (B600854) pathway.[9]

Caption: CTP-dependent synthesis of CDP-diacylglycerol and the subsequent phosphoinositide signaling cascade.

Experimental Protocols

Accurate measurement of CTP-dependent enzyme activity and CTP levels is fundamental to studying their roles in biology. Below are detailed methodologies for key experiments.

Protocol for CTP:Phosphocholine Cytidylyltransferase (CCT) Activity Assay

This protocol measures the conversion of radiolabeled phosphocholine to CDP-choline. The activity of CCT is often dependent on the lipid environment, necessitating the preparation of lipid vesicles.

I. Preparation of Lipid Vesicles (by Extrusion)

-

Lipid Film Preparation: In a glass vial, combine the desired lipids (e.g., phosphatidylcholine and oleic acid at a 1:1 molar ratio) dissolved in chloroform.

-

Solvent Evaporation: Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

-

Hydration: Rehydrate the lipid film with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4) to a final lipid concentration of 1-10 mg/mL. Vortex vigorously.

-

Freeze-Thaw Cycles: Subject the hydrated lipid suspension to 5-10 cycles of freezing in liquid nitrogen and thawing in a warm water bath (e.g., 50°C). This helps to form multilamellar vesicles (MLVs).

-

Extrusion:

-

Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Heat the extruder to a temperature above the phase transition temperature of the lipids.

-

Load the MLV suspension into one of the gas-tight syringes.

-

Pass the lipid suspension through the membrane 11-21 times. The resulting solution will contain small unilamellar vesicles (SUVs).

-

Store the vesicles at 4°C.

-

II. CCT Enzyme Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the standard assay mixture. A typical mixture (50 µL final volume) contains:

-

150 mM Bis-Tris-HCl, pH 6.5

-

10 mM MgCl₂

-

4 mM CTP

-

100 µM lipid vesicles (prepared as above)

-

1 mM phospho[methyl-¹⁴C]choline (specific activity ~4.5 mCi/mmol)

-

-

Enzyme Addition: Add the enzyme preparation (e.g., cell lysate or purified protein) to the reaction mixture to initiate the reaction. Ensure that the amount of enzyme used results in a linear reaction rate with respect to time and protein concentration.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA and placing the tube on ice.

-

Product Separation (TLC):

-

Spot 40 µL of the reaction mixture onto a preadsorbent silica (B1680970) gel G thin-layer chromatography (TLC) plate.

-

Develop the plate in a chromatography tank containing a mobile phase of 95% ethanol (B145695) : 2% ammonium (B1175870) hydroxide (B78521) (1:1, v/v).

-

Allow the plate to dry completely.

-

-

Detection and Quantification:

-

Identify the CDP-[methyl-¹⁴C]choline product by comigration with an authentic radiolabeled standard.

-

Visualize the spots using a phosphorimager or by scraping the corresponding silica from the plate into a scintillation vial and counting in a liquid scintillation counter.

-

Calculate the CCT activity (e.g., in nmol/min/mg protein) based on the amount of product formed, the specific activity of the radiolabeled substrate, the incubation time, and the amount of protein in the assay.

-

Caption: Experimental workflow for the CTP:phosphocholine cytidylyltransferase (CCT) assay.

Protocol for Quantification of Intracellular CTP by HPLC

This protocol outlines a method for extracting and quantifying CTP from cell or tissue samples using high-performance liquid chromatography (HPLC).

-

Sample Collection and Quenching:

-

For cultured cells, rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).

-

Immediately add ice-cold extraction solvent (e.g., 0.5 M perchloric acid or a methanol/acetonitrile/water mixture) to quench metabolic activity and lyse the cells.

-

Scrape the cells and collect the lysate.

-

For tissues, freeze-clamp the tissue in liquid nitrogen, grind to a powder, and then add the extraction solvent.

-

-

Extraction:

-

Vortex the lysate vigorously and incubate on ice for 15-30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Neutralization (for acid extractions):

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the perchloric acid extract by adding a solution of potassium hydroxide (e.g., 2 M KOH).

-

Incubate on ice for 10 minutes to allow the precipitation of potassium perchlorate.

-

Centrifuge to pellet the precipitate and collect the neutralized supernatant.

-

-

HPLC Analysis:

-

Instrumentation: Use an HPLC system equipped with a UV detector and a suitable anion-exchange column (e.g., Partisil 10 SAX).

-

Mobile Phase: An isocratic mobile phase of ammonium phosphate/acetonitrile is often effective. For example, 0.26 M ammonium phosphate/acetonitrile (10:1, v/v), pH 5.55.

-

Injection: Inject a defined volume of the prepared cell extract onto the column.

-

Detection: Monitor the column eluate at a wavelength of 271 nm (the absorbance maximum for cytosine nucleotides).

-

-

Quantification:

-

Standard Curve: Prepare a standard curve by injecting known concentrations of a pure CTP standard.

-

Identification: Identify the CTP peak in the sample chromatogram by comparing its retention time to that of the CTP standard.

-

Calculation: Calculate the concentration of CTP in the original sample by comparing the peak area from the sample to the standard curve, accounting for all dilution factors and normalizing to the initial cell number or tissue weight.

-

Conclusion and Future Directions

Cytidine 5'-triphosphate is a cornerstone of cellular metabolism, with its roles as an RNA precursor, an energy currency, and a coenzymatic activator for the synthesis of essential macromolecules being well-established. The intricate regulation of CTP synthesis and the diverse functions of CTP-dependent enzymes underscore its importance in maintaining cellular homeostasis. The central role of CTP in phospholipid biosynthesis places it at the crossroads of membrane biology and cellular signaling, with the CDP-diacylglycerol pathway being a prime example of this integration.

For researchers and drug development professionals, the enzymes of CTP metabolism represent a rich landscape of potential therapeutic targets. The reliance of cancer cells on robust pyrimidine synthesis and the dependence of certain pathogens on host CTP pools highlight the potential for developing specific inhibitors of enzymes like CTP synthetase. Future research will likely focus on further elucidating the complex regulatory networks that control CTP homeostasis, including the role of CTP synthetase filamentation, and on exploring the structural and mechanistic details of the vast family of cytidylyltransferases to enable the rational design of novel therapeutics. The continued development of advanced analytical techniques will further empower the precise quantification of CTP and its metabolites, providing deeper insights into the dynamic metabolic state of cells in health and disease.

References

- 1. CDP-diacylglycerol synthases regulate the growth of lipid droplets and adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Regulation of CDP-diacylglycerol synthesis and utilization by inositol and choline in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in understanding phosphoinositide signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A CTP Synthase Undergoing Stage-Specific Spatial Expression Is Essential for the Survival of the Intracellular Parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway | PLOS Genetics [journals.plos.org]

- 10. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 16. meridian.allenpress.com [meridian.allenpress.com]

The Cornerstone of RNA Synthesis: A Technical Guide to 5'-CTP in In Vitro Transcription

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology, RNA synthesis is a foundational technique, pivotal for applications ranging from mRNA vaccine development and RNA therapeutics to functional genomics and diagnostics. At the heart of this process lies in vitro transcription (IVT), a robust method for generating high yields of RNA from a DNA template. This guide provides an in-depth exploration of the basic principles of a critical component in this reaction: 5'-Cytidine Triphosphate (CTP). Understanding the role and behavior of CTP is essential for optimizing RNA yield, quality, and functionality.

The Role of 5'-CTP in the Central Dogma of IVT

In vitro transcription harnesses the enzymatic machinery of bacteriophage RNA polymerases (such as T7, SP6, or T3) to synthesize RNA molecules in a controlled, cell-free environment.[1][2] The process requires four key ribonucleoside triphosphates (rNTPs) as the fundamental building blocks for the nascent RNA strand: Adenosine Triphosphate (ATP), Guanosine Triphosphate (GTP), Uridine Triphosphate (UTP), and Cytidine (B196190) Triphosphate (CTP).[3][]

This compound, a pyrimidine (B1678525) nucleoside triphosphate, is structurally composed of a cytosine base, a ribose sugar, and three phosphate (B84403) groups.[5] Its function in IVT is twofold and indispensable:

-

Substrate for Elongation: CTP serves as the direct precursor for incorporating cytidine monophosphate into the growing RNA chain.[3][6] As the RNA polymerase traverses the DNA template, it reads the template strand. Upon encountering a guanine (B1146940) (G) residue on the DNA, the polymerase specifically incorporates a complementary cytosine (C) into the mRNA transcript, using CTP as the substrate.[6]

-

Energy Source: The synthesis of the RNA backbone involves the formation of phosphodiester bonds between adjacent ribonucleotides. This is an energetically demanding process. The energy required for the formation of each bond is supplied by the hydrolysis of the high-energy pyrophosphate (PPi) group from the incoming nucleoside triphosphate, including CTP.[6][7][8]

The concentration and purity of CTP, along with the other NTPs, are critical parameters that directly influence the efficiency of the transcription reaction, the overall yield, and the integrity of the synthesized RNA.[7][8]

The In Vitro Transcription Workflow

The IVT process is a multi-step workflow that begins with a high-quality DNA template and culminates in purified RNA. CTP is a central reagent in the core transcription step.

Caption: General workflow for in vitro transcription, from DNA template preparation to purified RNA.

Quantitative Data and Reaction Optimization

The yield and quality of RNA produced in an IVT reaction are dependent on several factors, including the concentrations of the reaction components.[9] Optimizing these parameters is key to successful RNA synthesis.

Data Presentation

Table 1: Standard Components for In Vitro Transcription This table outlines the typical components and their final concentrations for a standard 20 µL in vitro transcription reaction.

| Component | Final Concentration / Amount | Role in Reaction |

| 10x Reaction Buffer | 1x | Provides optimal pH, salts (MgCl₂), and cofactors for polymerase activity.[2][10] |

| rNTPs (ATP, GTP, UTP, CTP) | 0.5 mM - 4 mM each | Building blocks for the RNA strand and energy source.[9][10] |

| Linear DNA Template | 0.5 - 1 µg | Provides the sequence to be transcribed.[9][10] |

| T7/SP6/T3 RNA Polymerase | 2 µL (Vendor specific) | Enzyme that catalyzes RNA synthesis.[2][10] |

| RNase Inhibitor | 1 U/µL | Protects the synthesized RNA from degradation by contaminating RNases.[10] |

| DTT | 5 mM (Optional) | A reducing agent that can help maintain enzyme activity.[10] |

| Nuclease-Free Water | To final volume | Solvent for the reaction components.[10] |

Table 2: Influence of Key Parameters on RNA Yield This table summarizes how adjustments to reaction conditions can impact the final yield of transcribed RNA.

| Parameter | Effect on Yield | Notes |

| DNA Template Concentration | Increasing template generally increases yield, especially for short transcripts.[9] | For a standard reaction, 1 µg of template is common.[9] |

| NTP Concentration | Higher rNTP concentrations (up to ~4 mM each) can significantly increase RNA yield.[10] | High NTP levels can inhibit some polymerases; specialized kits (e.g., MEGAscript) are designed for high NTP concentrations.[7] |

| Incubation Time | Longer incubation (2-16 hours) can increase yield, particularly for shorter transcripts.[10] | Standard reactions are often incubated for 1-2 hours.[10][11] |

| Temperature | Increasing temperature from 37°C to 42°C can sometimes increase yields.[9] | The optimal temperature for T7 RNA polymerase activity is typically 37°C.[] |

| Magnesium (Mg²⁺) Concentration | Crucial for polymerase activity. Optimal concentration is typically slightly above the total NTP concentration.[10] | Pyrophosphate, a byproduct of transcription, chelates Mg²⁺, inhibiting the reaction. Pyrophosphatase can be added to counteract this.[13] |

Experimental Protocols

Standard Protocol for T7 In Vitro Transcription

This protocol provides a methodology for a standard 20 µL IVT reaction to produce non-capped RNA.

Materials Required:

-

Linearized plasmid DNA or purified PCR product (0.5 - 1 µg)

-

T7 RNA Polymerase (e.g., NEB #M0251)

-

10x T7 Reaction Buffer

-

Ribonucleotide Solution Mix (ATP, CTP, GTP, UTP at 10 mM each)

-

RNase Inhibitor (e.g., Murine RNase Inhibitor, NEB #M0314)

-

Nuclease-free water

-

DNase I, RNase-free (e.g., NEB #M0303)

-

RNA purification method (e.g., LiCl precipitation, spin column, or magnetic beads)

Methodology:

-

Reaction Setup: Thaw all components on ice. Vortex the reaction buffer gently to ensure it is fully dissolved. Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template.[11]

-

Nuclease-free H₂O: to 20 µL

-

10x Reaction Buffer: 2 µL

-

Ribonucleotide Solution Mix (2.5 mM each final): 8 µL

-

Linear DNA Template: X µL (for 1 µg)

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Incubation: Gently mix the reaction by pipetting. Microfuge briefly to collect the contents at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.[11] For shorter transcripts or potentially higher yields, incubation can be extended up to 16 hours.[10]

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.[14][15]

-

RNA Purification: Purify the RNA from the reaction mixture. A common method is lithium chloride (LiCl) precipitation:

-

Add 30 µL of nuclease-free water to the 40 µL IVT reaction.[11]

-

Add 25 µL of LiCl precipitation solution (e.g., 7.5 M LiCl).[11]

-

Mix thoroughly and incubate at -20°C for at least 30 minutes.[11]

-

Centrifuge at high speed (e.g., 13,000 rpm) at 4°C for 15 minutes to pellet the RNA.[11]

-

Carefully remove the supernatant.

-

Wash the pellet with 500 µL of cold 70% ethanol.

-

Centrifuge again for 5 minutes, remove the supernatant, and air-dry the pellet briefly.

-

Resuspend the purified RNA in an appropriate volume of nuclease-free water or buffer.

-

-

Quantification and Quality Control: Determine the concentration of the RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose (B213101) gel.[10]

CTP in Modified RNA Synthesis and Capping

CTP Analogs for Modified RNA

While standard CTP is used for synthesizing canonical RNA, the IVT platform allows for the incorporation of modified nucleotides to bestow desired properties on the RNA product. For instance, 5-methyl-CTP can be used in place of CTP to generate RNA with altered secondary structures or to study methylation-dependent processes. It is important to note that deoxy-CTP (dCTP) cannot be efficiently incorporated by RNA polymerases and should not be used in these reactions.[16] The use of modified NTPs can sometimes require optimization of the reaction conditions, as some RNA polymerases may incorporate them less efficiently than their canonical counterparts.

Role in 5' Capping

For mRNA intended for translation in eukaryotic systems, a 5' cap structure is essential for stability, nuclear export, and recognition by the translational machinery.[][18] While CTP is not part of the cap itself, it is the nucleotide that follows in the transcript body. Capping can be achieved through two primary methods:

-

Co-transcriptional Capping: A cap analog, such as m7GpppG or an Anti-Reverse Cap Analog (ARCA), is added to the IVT reaction.[19] The polymerase initiates a fraction of the transcripts with this analog. This method requires a specific ratio of cap analog to GTP (often 4:1) to be effective, which results in a lower overall RNA yield due to the reduced GTP concentration.[19]

-

Post-transcriptional (Enzymatic) Capping: The IVT reaction is performed using standard concentrations of all four NTPs to maximize RNA yield. The purified, 5'-triphosphate RNA is then treated with capping enzymes (like the vaccinia capping enzyme) and S-adenosylmethionine (SAM) to add the cap structure enzymatically.[13] This method typically results in a higher percentage of capped, functional mRNA.[13]

Mechanism of CTP Incorporation

The core catalytic event of transcription is the stepwise addition of nucleotides. The following diagram illustrates the specific incorporation of a cytosine residue from CTP opposite a guanine in the DNA template.

Caption: Mechanism of CTP incorporation during transcription elongation by RNA polymerase.

Conclusion

5'-Cytidine Triphosphate is far more than a simple reagent; it is a fundamental pillar of in vitro RNA synthesis. As both a structural building block and an energy source, its presence and concentration are critical determinants of reaction success. A thorough understanding of CTP's role, combined with careful optimization of reaction parameters and protocols, empowers researchers to produce high-quality, high-yield RNA for a myriad of cutting-edge applications in science and medicine.

References

- 1. In vitro transcription with T7 RNA polymerase - OpenWetWare [openwetware.org]

- 2. idtdna.com [idtdna.com]

- 3. Triphosphates: Structure, Function & Synthesis explained [baseclick.eu]

- 5. Cytidine triphosphate - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Cytidine Disodium Triphosphate? [synapse.patsnap.com]

- 7. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Template optimization for In Vitro Transcription [biosyn.com]

- 10. neb.com [neb.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 13. cytivalifesciences.com [cytivalifesciences.com]

- 14. youtube.com [youtube.com]

- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 16. neb.com [neb.com]

- 18. Photocaged 5′ cap analogues for optical control of mRNA translation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. neb.com [neb.com]

The Inhibitory Landscape of 5'-CTP: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitory effects of Cytidine 5'-Triphosphate (5'-CTP) on key enzymes, offering valuable insights for researchers, scientists, and professionals in drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

Cytidine 5'-Triphosphate (CTP), a crucial nucleotide in cellular metabolism, plays a significant role in the feedback regulation of its own biosynthetic pathway. This guide focuses on the inhibitory action of CTP on two principal enzymes: Aspartate Transcarbamoylase (ATCase) and CTP Synthetase (CTPS). Understanding the mechanisms of this inhibition is paramount for developing novel therapeutic agents that target nucleotide metabolism, a critical pathway for cell growth and proliferation. This document provides a comprehensive overview of the allosteric and competitive inhibition models, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of this compound Inhibition

The inhibitory effects of this compound on Aspartate Transcarbamoylase and CTP Synthetase have been quantified through various kinetic studies. The following tables summarize the key inhibition constants and related parameters.

Aspartate Transcarbamoylase (ATCase)

CTP acts as an allosteric inhibitor of ATCase, the enzyme that catalyzes the first committed step in pyrimidine (B1678525) biosynthesis. The inhibition by CTP is often synergistic with Uridine 5'-Triphosphate (UTP). Rather than a simple competitive inhibition constant (Ki), the effect of allosteric inhibitors is often described by their impact on the substrate concentration required for half-maximal velocity (S0.5).

| Enzyme | Inhibitor(s) | Substrate | Parameter | Value | Organism |

| Aspartate Transcarbamoylase | None | Aspartate | S0.5 | 5 mM | Escherichia coli |

| Aspartate Transcarbamoylase | CTP (saturating) | Aspartate | S0.5 | 11 mM | Escherichia coli |

| Aspartate Transcarbamoylase | CTP + UTP (saturating) | Aspartate | S0.5 | 17 mM | Escherichia coli |

Table 1: Allosteric inhibition of E. coli Aspartate Transcarbamoylase by CTP and UTP. The data illustrates the increase in the substrate concentration required for half-maximal activity in the presence of the inhibitors, indicating a decrease in enzyme affinity for the substrate.

CTP Synthetase (CTPS)

CTP Synthetase catalyzes the final step in the de novo synthesis of CTP from UTP. CTP acts as a product feedback inhibitor of CTPS, competing with the substrate UTP.

| Enzyme | Inhibitor | Substrate | Parameter | Value | Organism |

| CTP Synthetase | CTP | UTP | Ki | 110 µM | Escherichia coli |

| CTP Synthetase | CTP | UTP | IC50 | 160 µM | Escherichia coli |

| CTP Synthetase | CTP | UTP | IC50 | 370 µM | Escherichia coli |

Table 2: Competitive inhibition of E. coli CTP Synthetase by CTP. The Ki value represents the dissociation constant of the enzyme-inhibitor complex. The IC50 values represent the concentration of CTP required to achieve 50% inhibition of the enzyme's activity under different experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the inhibitory effects of this compound on ATCase and CTPS.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric Method)

This protocol is adapted from established colorimetric methods for measuring ATCase activity.

Objective: To determine the enzymatic activity of ATCase in the presence and absence of inhibitors like CTP.

Principle: The assay measures the production of N-carbamoyl-L-aspartate, which is then converted to a colored product that can be quantified spectrophotometrically.

Materials:

-

50 mM Tris-acetate buffer, pH 8.3

-

Carbamoyl (B1232498) phosphate (B84403) (saturating concentration, e.g., 4.8 mM)

-

L-aspartate (variable concentrations)

-

This compound (as inhibitor)

-

Enzyme solution (purified ATCase)

-

Reagents for color development (e.g., antipyrine (B355649) and diacetyl monoxime)

-

Spectrophotometer

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes. A typical reaction mixture (e.g., 1 mL) contains 50 mM Tris-acetate buffer (pH 8.3), a saturating concentration of carbamoyl phosphate, and varying concentrations of L-aspartate.

-

Inhibitor Addition: For inhibition studies, add different concentrations of this compound to the reaction mixtures. Include a control reaction without any inhibitor.

-

Enzyme Addition: Pre-incubate the reaction mixtures at the desired temperature (e.g., 25°C). Initiate the reaction by adding the ATCase enzyme solution.

-

Incubation: Incubate the reaction for a specific period (e.g., 10-30 minutes) during which the reaction rate is linear.

-

Reaction Termination and Color Development: Stop the reaction by adding a strong acid (e.g., H2SO4). Add the colorimetric reagents and heat the samples to allow for color development.

-

Measurement: After cooling to room temperature, measure the absorbance of the samples at the appropriate wavelength (e.g., 466 nm).

-